

Methyl 5-oxopentanoate as a bifunctional building block in organic synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxopentanoate, also known as methyl 4-formylbutanoate, is a versatile bifunctional molecule possessing both a methyl ester and an aldehyde functionality. This unique structural arrangement allows for a wide range of chemical transformations, making it a valuable C5 building block in the synthesis of complex organic molecules, particularly in the construction of heterocyclic systems, natural products, and active pharmaceutical ingredients. Its ability to participate in reactions at either the electrophilic aldehyde carbon or the ester group, which can be further manipulated, provides synthetic chemists with a flexible tool for molecular design and construction.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of **methyl 5- oxopentanoate** is essential for its application in synthesis.

Table 1: Physicochemical Properties of Methyl 5-oxopentanoate



Property	Value	
Molecular Formula	С6Н10О3	
Molecular Weight	130.14 g/mol	
CAS Number	6026-86-4	
IUPAC Name	methyl 5-oxopentanoate	
Synonyms	Methyl 4-formylbutanoate, 5-Oxopentanoic acid methyl ester	
Appearance	Colorless to light yellow liquid	
Boiling Point	100-103 °C at 23 Torr[1]	
Density	1.069 g/cm³ at 25 °C[1]	
Storage Temperature	-20°C, stored under nitrogen[1]	

Table 2: Spectroscopic Data of Methyl 5-oxopentanoate

Spectrum	Key Peaks/Shifts	
¹H NMR (CDCl₃)	~9.8 (t, 1H, -CHO), 3.67 (s, 3H, -OCH ₃), 2.75 (t, 2H, -CH ₂ CHO), 2.45 (t, 2H, -CH ₂ CO ₂ Me), 2.0 (p, 2H, -CH ₂ CH ₂ CH ₂ -)	
¹³ C NMR (CDCl ₃)	~202.0 (-CHO), 173.5 (-CO ₂ Me), 51.5 (-OCH ₃), 43.0 (-CH ₂ CHO), 33.0 (-CH ₂ CO ₂ Me), 21.0 (- CH ₂ CH ₂ CH ₂ -)	
IR (neat)	~2950 cm ⁻¹ (C-H), ~2720 cm ⁻¹ (aldehyde C-H), ~1735 cm ⁻¹ (ester C=O), ~1725 cm ⁻¹ (aldehyde C=O)	
Mass Spectrum (EI)	m/z (%): 130 (M+), 99, 74, 59	

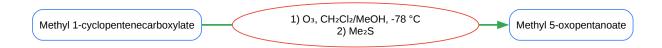
Synthesis of Methyl 5-Oxopentanoate



Several synthetic routes to **methyl 5-oxopentanoate** have been developed, leveraging readily available starting materials.

Ozonolysis of Methyl 1-Cyclopentenecarboxylate

A common and efficient method for the synthesis of **methyl 5-oxopentanoate** is the ozonolysis of methyl 1-cyclopentenecarboxylate. This reaction cleaves the double bond of the cyclic precursor to furnish the desired aldehyde and ester functionalities in a single step.



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Synthesis of Methyl 5-oxopentanoate via Ozonolysis.

Experimental Protocol: Ozonolysis of Methyl 1-Cyclopentenecarboxylate

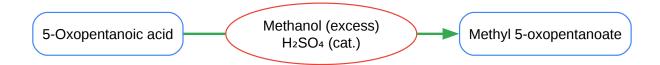
- Materials: Methyl 1-cyclopentenecarboxylate, Dichloromethane (CH₂Cl₂), Methanol (MeOH),
 Ozone (O₃), Dimethyl sulfide (Me₂S).
- Procedure:
 - Dissolve methyl 1-cyclopentenecarboxylate (1.0 eq) in a mixture of CH₂Cl₂ and MeOH (typically a 3:1 to 5:1 ratio) and cool the solution to -78 °C.
 - Bubble ozone gas through the solution until a persistent blue color is observed, indicating complete consumption of the starting material.
 - Purge the solution with nitrogen or oxygen to remove excess ozone.
 - Add dimethyl sulfide (2.0-3.0 eq) to the reaction mixture and allow it to warm slowly to room temperature.
 - Stir the reaction mixture at room temperature for several hours to ensure complete reduction of the ozonide intermediate.



- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to afford methyl 5-oxopentanoate.
- Expected Yield: 70-85%.

Esterification of 5-Oxopentanoic Acid

Direct esterification of 5-oxopentanoic acid with methanol under acidic catalysis provides another straightforward route to the target molecule.



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Fischer Esterification to Synthesize **Methyl 5-oxopentanoate**.

Experimental Protocol: Fischer Esterification of 5-Oxopentanoic Acid

- Materials: 5-Oxopentanoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).
- Procedure:
 - Suspend 5-oxopentanoic acid (1.0 eq) in an excess of methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
 - Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
 - Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
 - Extract the product with an organic solvent such as diethyl ether or ethyl acetate.



- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation.
- Expected Yield: 85-95%.

Applications in Organic Synthesis

The bifunctional nature of **methyl 5-oxopentanoate** makes it a valuable precursor for a variety of important chemical transformations.

Reductive Amination for the Synthesis of Piperidine Derivatives

The aldehyde functionality readily undergoes reductive amination with primary amines to form N-substituted piperidones after intramolecular cyclization. These piperidones are key intermediates in the synthesis of various alkaloids and pharmacologically active compounds.



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Reductive Amination and Cyclization Pathway.

Experimental Protocol: Reductive Amination with Benzylamine

- Materials: Methyl 5-oxopentanoate, Benzylamine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE), Acetic acid.
- Procedure:
 - To a solution of **methyl 5-oxopentanoate** (1.0 eq) in dichloroethane, add benzylamine (1.05 eq) and a catalytic amount of acetic acid.
 - Stir the mixture at room temperature for 1-2 hours to allow for imine formation.



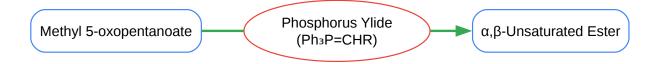
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction by TLC.
- Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- The resulting crude N-benzylpiperidone can be purified by column chromatography.
- Expected Yield: 75-90%.

Table 3: Representative Reductive Amination of Methyl 5-Oxopentanoate

Amine	Product	Yield (%)
Benzylamine	N-Benzyl-2-piperidone	~85
Aniline	N-Phenyl-2-piperidone	~80
(R)-α-Methylbenzylamine	(R)-N-(1-Phenylethyl)-2- piperidone	~82 (with diastereoselectivity)

Wittig Reaction for Chain Elongation

The aldehyde group of **methyl 5-oxopentanoate** can be selectively reacted with phosphorus ylides in a Wittig reaction to form α,β -unsaturated esters, extending the carbon chain and introducing a double bond for further functionalization.



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Wittig Olefination of **Methyl 5-oxopentanoate**.



Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

- Materials: **Methyl 5-oxopentanoate**, (Carbethoxymethylene)triphenylphosphorane, Toluene.
- Procedure:
 - Dissolve methyl 5-oxopentanoate (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry toluene.
 - Heat the reaction mixture to reflux.
 - Monitor the reaction by TLC until the starting aldehyde is consumed.
 - Cool the reaction mixture to room temperature and concentrate under reduced pressure.
 - Triturate the residue with a non-polar solvent (e.g., hexane) to precipitate triphenylphosphine oxide.
 - Filter off the solid and concentrate the filtrate.
 - Purify the resulting unsaturated diester by column chromatography.
- Expected Yield: 80-95% (typically as the E-isomer with stabilized ylides).[2][3]

Table 4: Products from Wittig Reaction of Methyl 5-Oxopentanoate

Ylide	Product	Predominant Isomer	Approximate Yield (%)
Ph₃P=CHCO₂Et	Methyl 7- ethoxycarbonyl-6- heptenoate	E	90
Ph₃P=CH₂	Methyl hex-5-enoate	-	85
Ph₃P=CHPh	Methyl 6-phenyl-5- hexenoate	Z (with non-stabilized ylide)	75



Aldol Condensation

The aldehyde functionality of **methyl 5-oxopentanoate** can act as an electrophile in aldol condensations with enolizable ketones or other carbonyl compounds, forming β -hydroxy carbonyl adducts which can be dehydrated to α,β -unsaturated products.



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Aldol Condensation with Methyl 5-oxopentanoate.

Experimental Protocol: Aldol Condensation with Acetone

- Materials: Methyl 5-oxopentanoate, Acetone, Sodium hydroxide (NaOH), Ethanol, Water.
- Procedure:
 - o Dissolve **methyl 5-oxopentanoate** (1.0 eg) in a mixture of ethanol and water.
 - Add an excess of acetone.
 - Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide.
 - Stir the reaction at room temperature and monitor by TLC.
 - Once the reaction is complete, neutralize with dilute acid (e.g., HCl).
 - Extract the product with an organic solvent.
 - Wash the organic layer, dry, and concentrate.
 - Purify the product by column chromatography. Depending on the reaction conditions,
 either the β-hydroxy ketone or the dehydrated enone may be isolated.
- Expected Yield: 60-75%.



Application in Natural Product Synthesis: Synthesis of (-)-Coniine

Methyl 5-oxopentanoate can serve as a key precursor in the synthesis of piperidine alkaloids, such as (-)-coniine, the toxic component of poison hemlock. A plausible synthetic route involves an initial Wittig reaction to install the propyl side chain, followed by reductive amination and intramolecular cyclization.



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Proposed Synthetic Pathway to (-)-Coniine.

This conceptual pathway highlights how the two functional groups of **methyl 5-oxopentanoate** can be sequentially manipulated to construct the carbon skeleton and the heterocyclic ring of the natural product. The initial Wittig reaction with a propyl ylide would be followed by reduction of the ester to the corresponding aldehyde. Subsequent intramolecular reductive amination would then furnish the piperidine ring system of γ -coniceine, which can be reduced to conline. [4][5]

Conclusion

Methyl 5-oxopentanoate is a highly valuable and versatile bifunctional building block in organic synthesis. Its readily accessible aldehyde and methyl ester functionalities provide two distinct points for chemical modification, enabling a wide array of transformations. From the construction of pharmaceutically relevant piperidine scaffolds via reductive amination to carbon chain extension through Wittig reactions and aldol condensations, this C5 synthon offers a reliable and flexible platform for the synthesis of complex molecular architectures. The strategic application of **methyl 5-oxopentanoate** in the synthesis of natural products further underscores its importance for researchers and professionals in drug discovery and development.



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